molecular formula C4H5NS B1219208 Isothiocyanatocyclopropane CAS No. 56601-42-4

Isothiocyanatocyclopropane

Cat. No. B1219208
CAS RN: 56601-42-4
M. Wt: 99.16 g/mol
InChI Key: JGFBQFKZKSSODQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isothiocyanatocyclopropane can be synthesized through Lewis acid-mediated (3 + 2) cycloadditions of donor-acceptor cyclopropanes with heterocumulenes, including isothiocyanates. This method showcases a broad substrate scope, high yields, and well-defined chemoselectivity, emphasizing the role of Lewis acid in determining the stereochemical outcomes and elucidating the reaction mechanism (Goldberg et al., 2012). Additionally, the intramolecular cyclization of cyclic β-keto radicals generated from cyclopropanols using manganese(III) tris(pyridine-2-carboxylate) has been applied for the stereoselective total synthesis of isothiocyanato sesquiterpenes, showcasing another synthetic avenue (Iwasawa et al., 1999).

Molecular Structure Analysis

Isothiocyanatocyclopropane's structure has been elucidated through various spectroscopic methods and, in some cases, crystallography. The molecular structure of related compounds, such as 1-Isothiocyanatosilatrane, has been characterized by X-ray crystal structure determination, revealing detailed insights into the coordination at the silicon atom and the structural implications of the exocyclic NCS group (Singh et al., 2012).

Chemical Reactions and Properties

Reactions involving isothiocyanatocyclopropane and its derivatives are diverse, including [3 + 2]-annulations with isothiocyanates, leading to densely substituted 2-iminodihydrothiophenes (Sun et al., 2013). These reactions highlight the compound's reactivity and its utility in synthesizing heterocyclic compounds with potential applications in various chemical fields.

Physical Properties Analysis

The physical properties of isothiocyanatocyclopropane derivatives, such as those containing the cyclohexene unit, have been studied, illustrating how core units affect mesomorphic and physical properties. Such studies contribute to understanding the compound's behavior in different conditions and potential applications in materials science (Wan et al., 2021).

Chemical Properties Analysis

Isothiocyanatocyclopropane and its analogs exhibit a variety of chemical properties, including the ability to undergo capto-dative substitution and influence cyclopropane geometry, as demonstrated by X-ray structural analysis. This provides insight into electron-density transfer from cyclopropyl to substituents, highlighting the compound's versatility in organic synthesis (Tinant et al., 1985).

Scientific Research Applications

Heterocyclic Synthesis

Isothiocyanates, including isothiocyanatocyclopropane, are utilized in the synthesis of five-membered heterocycles, a class of compounds with significant potential in various fields of chemistry and pharmaceuticals. The (3 + 2) cycloadditions of donor-acceptor cyclopropanes with heterocumulenes like isothiocyanates have been explored for their high yields and chemoselectivity. The choice of Lewis acid can significantly influence the stereochemical outcome of these reactions, making isothiocyanates valuable in stereocontrolled synthetic processes (Goldberg et al., 2012).

Disease Prevention and Therapeutic Effects

Isothiocyanates derived from cruciferous vegetables have been extensively studied in cellular and animal models for their disease preventive and therapeutic effects. Clinical trials using isothiocyanates have shown potential against diseases ranging from cancer to autism. Their application in larger human disease mitigation efforts, particularly in evidence-based food and nutritional policy, is a topic of current research interest (Palliyaguru et al., 2018).

Agrochemistry

Organic isothiocyanates have found extensive application as intermediates in the synthesis of agrochemicals. Their ability to form crucial carboxylic functions such as carbamates, ureas, and semicarbazones, and to construct heterocycles like tetrazolones, thiazoles, and uracils, makes them versatile intermediates in agrochemical research and manufacturing (Lamberth, 2021).

Anticarcinogenic Activities

Isothiocyanates exhibit significant anticarcinogenic activities, demonstrated in various animal models. They work by blocking tumor production induced by a range of carcinogens. Their mechanisms include suppression of carcinogen activation and induction of Phase 2 enzymes, which detoxify electrophilic metabolites, thereby reducing DNA damage. This positions isothiocyanates as promising candidates for chemoprotection against cancer (Zhang & Talalay, 1994).

Molecular Biology and Biomedical Research

Isothiocyanates are also used in molecular biology, for instance, in the development of fluorescent bioprobes for real-time monitoring of biological processes like mitophagy. An isothiocyanate-functionalized tetraphenylethene has been utilized for specific and photostable mitochondrion imaging, demonstrating the adaptability of isothiocyanates in advanced biomedical research (Zhang et al., 2015).

Environmental Monitoring

In environmental science, compounds like isothiocyanatocyclohexane, a relative of isothiocyanatocyclopropane, are monitored in urban and industrial air due to their use in automobile industry and building insulation. Their detection and quantification are essential for assessing air quality and understanding the impact of industrial activities on the environment (Gallego et al., 2007).

Safety And Hazards

In case of inhalation, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing . Immediate medical attention should be sought .

properties

IUPAC Name

isothiocyanatocyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NS/c6-3-5-4-1-2-4/h4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFBQFKZKSSODQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205168
Record name Cyclopropyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiocyanatocyclopropane

CAS RN

56601-42-4
Record name Cyclopropyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56601-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056601424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.781
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
X Jia, L Wang, C Zheng, Y Yang, X Wang… - Journal of Agricultural …, 2020 - ACS Publications
Fragrant Brassica species seed oils (FBO) produced in China are mainly obtained from rapeseed (Brassica napus: B. napus) and mustard seeds (Brassica juncea: B. juncea). The …
Number of citations: 51 pubs.acs.org
P Rademacher, T Coskun, K Kowski… - … A European Journal, 2003 - Wiley Online Library
… For the assignment and interpretation of the PE spectrum of isothiocyanatocyclopropane (6) comparison to the spectra of methyl isothiocyanate42–45 and isopropyl isothiocyanate45 is …
SF Ruan, ZX Wang, SJ Xiang, HJ Chen, Q Shen, L Liu… - Fitoterapia, 2019 - Elsevier
… Using gas chromatography–mass spectrometry, we showed that SVO was composed primarily of allylisothiocyanate and isothiocyanatocyclopropane. Compared with azone, SVO had …
Number of citations: 15 www.sciencedirect.com
CX Tan, YX Shi, JQ Weng, XH Liu… - Journal of …, 2014 - Wiley Online Library
… 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide 4 mixed with 1.5 g of isothiocyanatocyclopropane for refluxing about 3 h in ethanol. After cooling, lots of solid were …
Number of citations: 35 onlinelibrary.wiley.com
XS Pan, NB Sun, C Lei, FY He - Journal of the Chemical …, 2014 - search.ebscohost.com
… of isothiocyanatocyclopropane was prepared according the reference [6]. The intermediates 1, 2, 3, 4 were synthesized without purification. The target compound 5 was synthesized …
Number of citations: 1 search.ebscohost.com
N Burda, V Protska, A Fedosov… - Thai Journal of …, 2021 - tjps.pharm.chula.ac.th
Along with a widespread application of cabbage as a food and fodder crop it also possesses therapeutic properties. In traditional medicine this plant is used in gastritis and gastric ulcer, …
Number of citations: 2 www.tjps.pharm.chula.ac.th
GX Sun, MY Yang, W Zhao, ZH Sun… - Journal of the …, 2015 - search.ebscohost.com
… The intermediate of isothiocyanatocyclopropane was prepared according the reference[32]. The intermediates 1, 2, 3 were synthesized without purification. The target compound 4 was …
Number of citations: 1 search.ebscohost.com
V Protska, A Fedosov, N Burda… - The Thai Journal of …, 2021 - digital.car.chula.ac.th
Background: Along with a widespread application of cabbage as a food and fodder crop, it also possesses therapeutic properties. In traditional medicine, this plant is used in gastritis …
Number of citations: 2 digital.car.chula.ac.th
XH Liu, L Pan, JQ Weng, CX Tan, YH Li, BL Wang… - Molecular …, 2012 - Springer
To develop novel inhibitors of ketol-acid reductoisomerase, a series of (oxdi/tri)azoles derivatives was synthesized and characterized by 1 H NMR, MS, elemental analyses, and …
Number of citations: 86 link.springer.com
LJ Min, MY Yang, JX Mu, ZH Sun, CX Tan… - … , Sulfur, and Silicon …, 2015 - Taylor & Francis
… Citation 4 A mixture of acylhydrazine (5) with isothiocyanatocyclopropane (6) (1.5 g) was refluxed for 3 h in ethanol. After cooling down to room temperature, the products were obtained …
Number of citations: 5 www.tandfonline.com

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